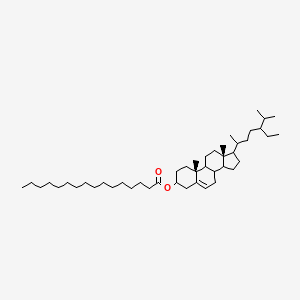
Sitosterol palmitate;beta-Sitosterol hexadecanoate; beta-Sitosteryl palmitate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sitosterol palmitate, also known as beta-Sitosterol hexadecanoate or beta-Sitosteryl palmitate, is a naturally occurring ester of beta-sitosterol and palmitic acid. Beta-sitosterol is a phytosterol commonly found in plant cell membranes, while palmitic acid is a saturated fatty acid. This compound is known for its potential health benefits and applications in various fields, including medicine, nutrition, and cosmetics.
准备方法
Synthetic Routes and Reaction Conditions: Sitosterol palmitate can be synthesized through the esterification of beta-sitosterol with palmitic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 60-80°C for several hours to ensure complete esterification. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of sitosterol palmitate may involve the use of enzymatic catalysis to achieve higher yields and selectivity. Lipases are commonly used as biocatalysts for the esterification process. The reaction is carried out in a solvent-free system or in the presence of organic solvents like hexane or toluene. The use of biocatalysts offers advantages such as milder reaction conditions and reduced environmental impact.
化学反应分析
Types of Reactions: Sitosterol palmitate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert sitosterol palmitate to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions.
Major Products:
Oxidation: Hydroperoxides, ketones, and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: New esters or amides.
科学研究应用
Sitosterol palmitate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its role in cell membrane stability and function.
Medicine: Explored for its potential anti-inflammatory, antioxidant, and cholesterol-lowering effects.
Industry: Utilized in the formulation of cosmetics, dietary supplements, and functional foods.
作用机制
The mechanism of action of sitosterol palmitate involves its interaction with cell membranes and enzymes. Beta-sitosterol, a component of sitosterol palmitate, competes with cholesterol for absorption in the intestines, thereby reducing cholesterol levels in the blood. Additionally, sitosterol palmitate exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
相似化合物的比较
Sitosterol palmitate is compared with other similar compounds, such as:
Campesterol palmitate: Another phytosterol ester with similar cholesterol-lowering effects.
Stigmasterol palmitate: Known for its anti-inflammatory and antioxidant properties.
Cholesteryl palmitate: An ester of cholesterol and palmitic acid, commonly found in animal tissues.
Uniqueness: Sitosterol palmitate stands out due to its plant origin and its dual benefits of cholesterol-lowering and anti-inflammatory effects. Its natural occurrence in plants makes it a valuable compound for dietary and therapeutic applications.
属性
分子式 |
C45H80O2 |
|---|---|
分子量 |
653.1 g/mol |
IUPAC 名称 |
[(10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate |
InChI |
InChI=1S/C45H80O2/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-43(46)47-38-29-31-44(6)37(33-38)25-26-39-41-28-27-40(45(41,7)32-30-42(39)44)35(5)23-24-36(9-2)34(3)4/h25,34-36,38-42H,8-24,26-33H2,1-7H3/t35?,36?,38?,39?,40?,41?,42?,44-,45+/m0/s1 |
InChI 键 |
IWTJDVBNIUPPPB-DFSCTLJVSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CC[C@@]2(C3CC[C@]4(C(C3CC=C2C1)CCC4C(C)CCC(CC)C(C)C)C)C |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCC(CC)C(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


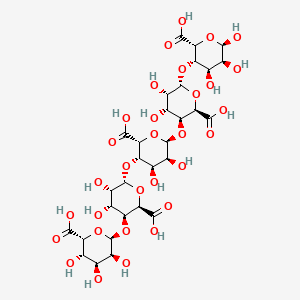
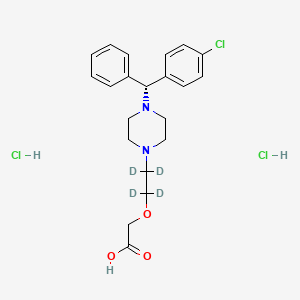

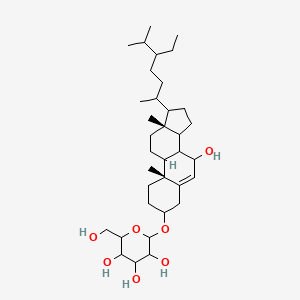
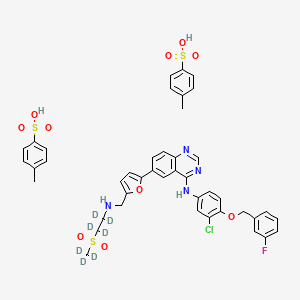
![(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9,22-trione](/img/structure/B12425957.png)
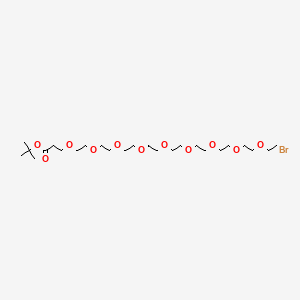
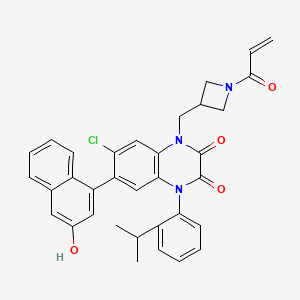
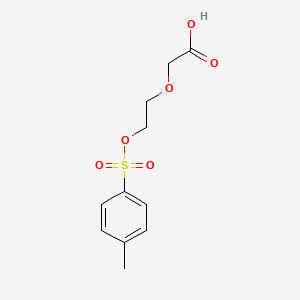
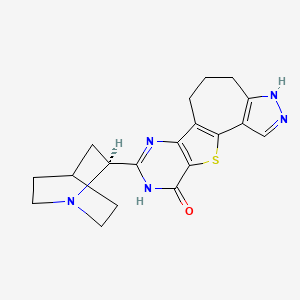
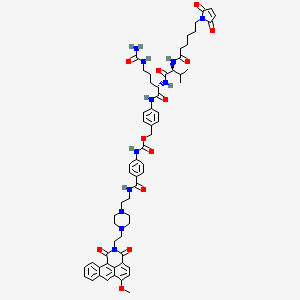
![[(2R,3S,4R,5R)-5-[[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid](/img/structure/B12426007.png)


